
(3-Amino-2,2-dimethylbutyl)dimethylamine
Overview
Description
(3-Amino-2,2-dimethylbutyl)dimethylamine is an organic compound with the CAS Number: 1354961-40-2 . It has a molecular weight of 144.26 and its IUPAC name is N1,N~1~,2,2-tetramethyl-1,3-butanediamine . The compound is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for (3-Amino-2,2-dimethylbutyl)dimethylamine is 1S/C8H20N2/c1-7(9)8(2,3)6-10(4)5/h7H,6,9H2,1-5H3 . The InChI key is ICEDGCVQOZKTIH-UHFFFAOYSA-N .Scientific Research Applications
Carbon Monoxide Source in Catalysis
(3-Amino-2,2-dimethylbutyl)dimethylamine, due to its structural similarity to dimethylamine, finds potential application in catalytic processes. For instance, dimethylformamide (DMF) acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides. Such reactions are crucial for synthesizing aryl amides from aryl bromides, demonstrating the utility of dimethylamine derivatives in facilitating carbon monoxide delivery for catalytic carbonylation processes (Wan et al., 2002).
Intermolecular Hydrogen Bonding
Derivatives of (3-Amino-2,2-dimethylbutyl)dimethylamine may engage in intermolecular hydrogen bonding, contributing to molecular recognition and the formation of hydrogen-bonded dimers. Such properties are observed in compounds with similar structural features, exemplified by 2,2-dimethylbutynoic acid with a pyridone terminus, which forms intermolecularly hydrogen-bonded dimers. This indicates potential applications in the design of supramolecular structures and materials (Wash et al., 1997).
Structural and Spectroscopic Analysis
Compounds structurally related to (3-Amino-2,2-dimethylbutyl)dimethylamine, such as dimethylamine, have been extensively studied for their microwave spectra, revealing detailed structural parameters and the conformation of methyl groups. These studies provide insights into the molecular structure and behavior of dimethylamine derivatives, which can be applied to understand and design new chemical entities with specific properties (Wollrab & Laurie, 1968).
Amino Acid Analysis
Derivatives of dimethylamine, including (3-Amino-2,2-dimethylbutyl)dimethylamine, could be utilized in analytical techniques for amino acid detection and quantification. The use of dansyl chloride, a reagent that forms highly fluorescent derivatives with amino compounds, demonstrates the potential for sensitive amino acid analysis. Such methodologies could be adapted to include (3-Amino-2,2-dimethylbutyl)dimethylamine derivatives for specific analytical applications (Snodgrass & Iversen, 1973).
Safety And Hazards
The safety information available indicates that (3-Amino-2,2-dimethylbutyl)dimethylamine is potentially dangerous. The GHS pictograms include GHS05 and GHS07 . The hazard statements include H227, H302, H314, and H335 . The precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .
properties
IUPAC Name |
1-N,1-N,2,2-tetramethylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(9)8(2,3)6-10(4)5/h7H,6,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEDGCVQOZKTIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)CN(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-2,2-dimethylbutyl)dimethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-Bromo-2-(morpholin-4-yl)pyridin-3-yl]methanol](/img/structure/B1524458.png)

![[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol](/img/structure/B1524460.png)

![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)

![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)

![tert-butyl N-[(2S)-2-(2-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524477.png)
